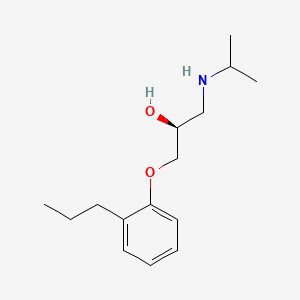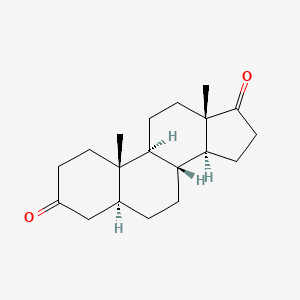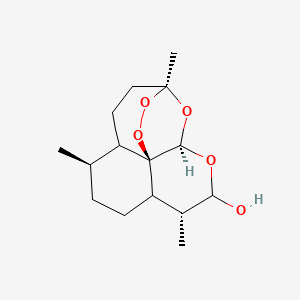
Dimefline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La dimetilina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza como estimulante respiratorio para tratar afecciones como la EPOC y el asma bronquial . En química, la dimetilina se estudia por sus propiedades y reacciones químicas únicas. En biología, se utiliza para comprender los mecanismos de la estimulación respiratoria y los efectos en los centros respiratorios . Industrialmente, la dimetilina se utiliza en la producción de medicamentos respiratorios y compuestos relacionados .
Mecanismo De Acción
La dimetilina actúa como un estimulante central y respiratorio con una breve duración de acción . Estimula los quimiorreceptores periféricos y los centros respiratorios centrales, lo que lleva a un aumento de la profundidad y la frecuencia respiratoria . Los objetivos moleculares y las vías exactas implicados en su mecanismo de acción no se comprenden completamente, pero se sabe que tiene una acción selectiva en el centro respiratorio .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of Dimefline are not fully annotated yet It is known that this compound interacts with various biomolecules in the body
Cellular Effects
It has been suggested that this compound may have an impact on various types of cells and cellular processes
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
La preparación de clorhidrato de dimetilina implica varias rutas sintéticas y condiciones de reacción. Un método incluye la reacción de 3-metil-7-metoxi-8-dimetilaminometilflavona con ácido clorhídrico para formar clorhidrato de dimetilina . Los métodos de producción industrial normalmente implican la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
La dimetilina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la dimetilina puede conducir a la formación de las correspondientes cetonas o ácidos carboxílicos .
Comparación Con Compuestos Similares
La dimetilina es única entre los estimulantes respiratorios debido a su estructura química específica y su acción selectiva en el centro respiratorio . Los compuestos similares incluyen otros estimulantes respiratorios como el doxapram y la almitrina . La estructura única de la dimetilina como un flavonoide 7-o-metilado la distingue de estos otros compuestos .
Propiedades
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2740-04-7 (hydrochloride) | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048268 | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-48-6 | |
| Record name | Dimefline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMEFLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimefline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMEFLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimefline?
A1: Research suggests that this compound exerts its effects primarily through antagonism of gamma-aminobutyric acid (GABA) receptors in the central nervous system [, ]. GABA is an inhibitory neurotransmitter, and by blocking its action, this compound can increase neuronal excitability.
Q2: How does this compound's GABA antagonism affect respiration?
A2: Studies in rabbits indicate that this compound enhances phrenic nerve discharges, which control the diaphragm muscle involved in breathing []. This effect has been observed even in decerebrate animals and under conditions mimicking apneustic or gasping breathing, suggesting a direct action on the brainstem respiratory centers [].
Q3: Does this compound affect GABAergic activity in specific brain regions?
A3: Research has focused on the nucleus tractus solitarius (NTS) in the medulla, a region involved in respiratory control []. Microiontophoretic application of this compound blocked GABA-induced depression of neuronal activity in the NTS, particularly in units related to inspiration [].
Q4: Can this compound induce convulsions?
A4: Yes, this compound has been shown to induce convulsive discharges in peripheral nerves and brain regions associated with respiratory control in rabbits []. This effect further supports its action as a GABA antagonist, as reduced GABAergic inhibition can lead to excessive neuronal excitation and seizures.
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound (3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride) has the molecular formula C20H23NO3 • HCl and a molecular weight of 373.87 g/mol.
Q6: Have any structure-activity relationship studies been conducted on this compound?
A6: Yes, researchers have synthesized this compound analogs to explore the relationship between structure and biological activity [, , ]. Modifications to the flavone core structure, as well as variations in the substituents at specific positions, have been investigated to identify structural features crucial for activity.
Q7: What are the key findings from this compound structure-activity relationship studies?
A7: Studies suggest that the presence of specific substituents on the flavone ring system is essential for analeptic activity [, ]. For example, halogenated this compound derivatives have been synthesized and their pharmacological properties evaluated []. These studies provide valuable insights into optimizing the structure of this compound analogs for enhanced potency and selectivity.
Q8: What is the pharmacokinetic profile of this compound?
A8: While the provided abstracts do not provide detailed pharmacokinetic data, some studies mention routes of administration and observe the onset of action [, ]. This compound has been administered intravenously and orally, with varying effects on respiratory parameters [, ].
Q9: What were the primary outcomes of clinical studies on this compound?
A9: Clinical studies reported mixed results regarding this compound's efficacy in improving respiratory parameters in patients with respiratory insufficiency [, , ]. Some studies noted improvements in ventilation and blood gas parameters, while others found its effects to be transient or insignificant compared to other treatments [, , ].
Q10: What are the potential side effects of this compound?
A10: While not extensively detailed in the abstracts, some studies mention side effects, including the potential for convulsions at higher doses [, ].
Q11: What factors influence this compound's toxicity?
A11: One study investigated factors affecting the toxicity of intravenously infused this compound []. While the specific details are not provided in the abstract, it highlights the importance of considering dosage and administration route when evaluating this compound's safety profile.
Q12: What analytical techniques have been employed to study this compound?
A12: High-performance liquid chromatography (HPLC) has been used to determine the content and related substances of this compound hydrochloride for injection []. This method allows for the separation and quantification of this compound and potential impurities, ensuring the quality and purity of the drug substance.
Q13: Have any methods been developed for measuring this compound in biological samples?
A13: Yes, a study described an HPLC method for determining amiodarone in human plasma using this compound as an internal standard []. This application highlights the analytical utility of this compound in quantifying other drugs in biological matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





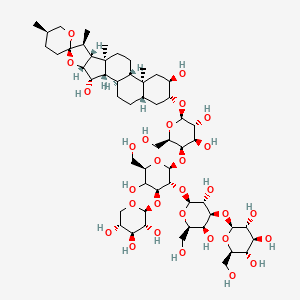

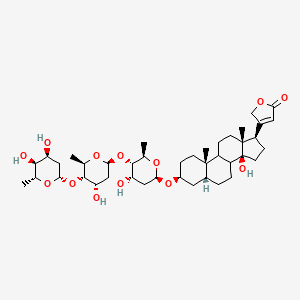

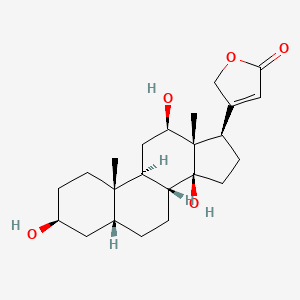
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

